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An In-depth Technical Guide to the Electronic Band Structure of Cadmium Arsenide (Cd₃As₂)

Abstract
Cadmium Arsenide (Cd₃As₂) is a high-mobility inorganic semimetal that has garnered

significant attention as a premier example of a three-dimensional (3D) topological Dirac

semimetal.[1][2] This material is often considered a 3D analogue to graphene, featuring unique

electronic properties stemming from a non-trivial band topology.[3][4] Key characteristics

include an inverted band structure, linearly dispersing 3D Dirac cones protected by crystal

symmetry, and exceptionally high electron mobility.[5][6][7] This guide provides a

comprehensive technical overview of the electronic band structure of Cd₃As₂, detailing its

theoretical underpinnings, the experimental methodologies used for its characterization, and a

summary of its key quantitative parameters. The content is aimed at researchers and scientists

in condensed matter physics and materials science.

Introduction
First identified as a high-mobility semiconductor, Cadmium Arsenide (Cd₃As₂) has been

rediscovered as a symmetry-protected topological semimetal.[1] Unlike two-dimensional Dirac

systems like graphene, the Dirac points in Cd₃As₂ exist in a 3D momentum space, where the

conduction and valence bands touch at discrete points.[2][8] These crossings are robust and

protected by the crystal's symmetry, leading to the emergence of massless Dirac fermions as

the low-energy quasiparticle excitations.[7] The material's inverted band structure is the

fundamental origin of its non-trivial topology.[5][9] This, combined with properties like ultrahigh

electron mobility and topological surface states, makes Cd₃As₂ a compelling platform for
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investigating quantum transport phenomena and for potential applications in novel topological

electronic devices.[10][11]

Crystal and Theoretical Electronic Structure
Crystal Structure
At low temperatures, Cd₃As₂ crystallizes in a body-centered tetragonal structure.[5][7]

Extensive single-crystal X-ray diffraction studies have established that it is centrosymmetric,

belonging to the I4₁/acd space group.[3][12] This finding is crucial as the presence of inversion

symmetry dictates that all electronic bands are at least two-fold degenerate, forbidding any

spin-splitting of the bands at the Dirac point.[3] This constraint solidifies Cd₃As₂'s status as a

non-spin-polarized 3D Dirac semimetal, analogous to graphene.[3][12] The crystal structure

can be viewed as a distorted superstructure of the antifluorite type.[3]

The Inverted Band Structure
The defining characteristic of Cd₃As₂'s electronic structure is its inverted band ordering near

the center of the Brillouin zone (the Γ point). In conventional semiconductors, an s-like atomic

orbital band typically forms the conduction band, lying energetically above the p-like valence

bands. In Cd₃As₂, however, strong spin-orbit coupling inverts this order, causing the s-like band

to shift below the p-like bands.[9] This inversion is the prerequisite for the formation of the Dirac

semimetal state. The electronic structure is well-described by a modified Kane model, which

accounts for the interactions between the s-like and p-like bands.[9][13]
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Typical Semiconductor
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ARPES Experimental Workflow
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Quantum Oscillations Analysis Workflow

Fabricate Cd₃As₂ Device
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Subtract Smooth Background
to get Oscillatory Part ΔRxx
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [1305.6780] Three Dimensional Dirac Semimetal and Quantum Transports in Cd3As2
[arxiv.org]

2. A stable three-dimensional topological Dirac semimetal Cd3As2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. pubs.aip.org [pubs.aip.org]

5. Cadmium arsenide - Wikipedia [en.wikipedia.org]

6. pubs.aip.org [pubs.aip.org]

7. arxiv.org [arxiv.org]

8. arxiv.org [arxiv.org]

9. arxiv.org [arxiv.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. arxiv.org [arxiv.org]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Electronic band structure of Cadmium arsenide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611974#electronic-band-structure-of-cadmium-
arsenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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